molecular formula C19H17ClN2O3S2 B2939888 2-((4-chlorophenyl)sulfonyl)-N-(4-(2,4-dimethylphenyl)thiazol-2-yl)acetamide CAS No. 895459-45-7

2-((4-chlorophenyl)sulfonyl)-N-(4-(2,4-dimethylphenyl)thiazol-2-yl)acetamide

Cat. No.: B2939888
CAS No.: 895459-45-7
M. Wt: 420.93
InChI Key: DAXVJICQFZQJQU-UHFFFAOYSA-N
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Description

2-((4-chlorophenyl)sulfonyl)-N-(4-(2,4-dimethylphenyl)thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C19H17ClN2O3S2 and its molecular weight is 420.93. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

A series of N-substituted derivatives of 2-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide has been designed and synthesized. These compounds were synthesized to explore their multifunctional activities, particularly antibacterial and anti-enzymatic potentials. The synthesis involved stirring the synthesized electrophiles as N-aryl/alkyl/aralkyl-2-bromoacetamide in an aprotic solvent under basic conditions to obtain the target molecules. Structural elucidation was achieved using spectral analytical techniques such as IR, EI-MS, 1H NMR, and 13C-NMR, highlighting the precise and methodical approach to characterizing these complex molecules (Nafeesa et al., 2017).

Pharmacological Evaluation

The synthesized compounds were evaluated for their pharmacological potentials, particularly focusing on antibacterial screening and enzyme inhibition activities. For instance, compound 6i emerged as a significant inhibitor of gram-negative bacterial strains, demonstrating the potential of these derivatives in addressing bacterial infections. The evaluation process also included hemolytic studies to assess the cytotoxic behavior of these molecules, providing valuable insights into their safety profile for potential therapeutic applications (Nafeesa et al., 2017).

Antiviral Activity

Another study focused on the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, starting from 4-chlorobenzoic acid. These compounds underwent a six-step synthesis process, including esterification, hydrazination, salt formation, and cyclization. Some of these derivatives exhibited anti-tobacco mosaic virus activity, indicating their potential as antiviral agents. This research underscores the broad spectrum of pharmacological activities that can be targeted with the structural motif of 2-((4-chlorophenyl)sulfonyl)-N-(4-(2,4-dimethylphenyl)thiazol-2-yl)acetamide and its derivatives (Chen et al., 2010).

Mechanism of Action

Properties

IUPAC Name

2-(4-chlorophenyl)sulfonyl-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3S2/c1-12-3-8-16(13(2)9-12)17-10-26-19(21-17)22-18(23)11-27(24,25)15-6-4-14(20)5-7-15/h3-10H,11H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAXVJICQFZQJQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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